N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a chloro-substituted isoquinoline moiety linked to a but-2-ynamide group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the But-2-ynamide Group: The final step involves the coupling of the ethyl-linked isoquinoline with but-2-ynoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to ensure high efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized isoquinoline derivatives.
Reduction Products: Alcohol derivatives of the isoquinoline core.
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive isoquinoline derivatives.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloro group and the but-2-ynamide moiety may enhance binding affinity and specificity to these targets, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
N-[2-(5-Chloro-1-oxoisoquinolin-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of but-2-ynamide.
N-[2-(5-Bromo-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide: Bromine substitution instead of chlorine.
N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-ynamide: Prop-2-ynamide group instead of but-2-ynamide.
Uniqueness: The presence of the but-2-ynamide group and the specific positioning of the chloro substituent in N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-4-14(19)17-8-10-18-9-7-11-12(15(18)20)5-3-6-13(11)16/h3,5-6H,7-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIUVTOPLKTDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CCC2=C(C1=O)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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